beta-Xylopyranosyl azide

Description

BenchChem offers high-quality beta-Xylopyranosyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Xylopyranosyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

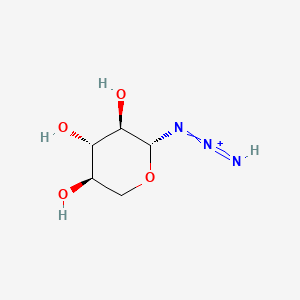

imino-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]iminoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-6,9-11H,1H2/q+1/t2-,3+,4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCZIUAYOYISIB-KKQCNMDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N=[N+]=N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N3O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of β-D-Xylopyranosyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Xylopyranosyl azide is a versatile chemical entity of significant interest in the fields of chemical biology and drug discovery. As a derivative of xylose, a pentose sugar, it serves as a valuable building block for the synthesis of a wide array of glycoconjugates, glycomimetics, and neoglycoproteins. The presence of the azido group at the anomeric position provides a chemical handle for various ligation chemistries, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This allows for the efficient and specific attachment of the xylose moiety to other molecules, enabling the exploration of carbohydrate-protein interactions, the development of novel therapeutics, and the construction of complex carbohydrate-based materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and successful utilization in these applications. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for β-D-xylopyranosyl azide and its per-O-acetylated precursor.

Synthesis of β-D-Xylopyranosyl Azide

The synthesis of β-D-xylopyranosyl azide is typically achieved through a two-step process involving the initial preparation of a per-O-acetylated intermediate, followed by deprotection. This strategy ensures stereocontrol at the anomeric center and facilitates purification.

Part 1: Synthesis of 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide

The synthesis of the acetylated precursor can be accomplished by reacting a suitable xylopyranosyl donor, such as 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose, with an azide source. A common method involves the use of azidotrimethylsilane (TMSN₃) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). The β-anomer is favored due to the neighboring group participation of the acetyl group at C-2.

Experimental Protocol: Synthesis of 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide

-

To a solution of 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose (1.0 eq) in anhydrous dichloromethane (DCM), add azidotrimethylsilane (1.5 eq).

-

Cool the mixture to 0 °C and add tin(IV) chloride (0.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide as a white solid.

Caption: Synthesis of the acetylated precursor.

Part 2: Synthesis of β-D-Xylopyranosyl Azide via Zemplén Deacetylation

The removal of the acetyl protecting groups is commonly achieved using the Zemplén deacetylation procedure, which involves treatment with a catalytic amount of sodium methoxide in methanol[1]. This reaction is typically clean and proceeds in high yield.

Experimental Protocol: Zemplén Deacetylation [2][3]

-

Dissolve 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol).

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form) until the pH is neutral.

-

Filter the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield β-D-xylopyranosyl azide.

Caption: Deprotection to yield the final product.

Spectroscopic Data and Interpretation

2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide

The spectroscopic data for the per-O-acetylated precursor is well-established and serves as a crucial reference for the characterization of the final product.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide in CDCl₃ is characterized by the downfield shift of the ring protons due to the electron-withdrawing effect of the acetyl groups. The anomeric proton (H-1) typically appears as a doublet with a large coupling constant (J₁,₂), confirming the β-configuration.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the anomeric carbon (C-1) resonates at a characteristic downfield position. The carbons bearing the acetyl groups (C-2, C-3, and C-4) are also shifted downfield, while the C-5 carbon appears at a more upfield position. The carbonyl carbons of the acetyl groups are observed in the 169-171 ppm region.

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| H-1 | ~4.7 | d | ~9.0 | Anomeric |

| H-2 | ~4.8 | t | ~9.0 | |

| H-3 | ~5.2 | t | ~9.0 | |

| H-4 | ~5.0 | m | ||

| H-5a | ~3.6 | dd | ~11.0, 5.5 | |

| H-5b | ~4.1 | dd | ~11.0, 5.0 | |

| CH₃ (Ac) | ~2.0-2.1 | s | Acetyl |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| C-1 | ~88.0 | Anomeric |

| C-2 | ~69.0 | |

| C-3 | ~69.5 | |

| C-4 | ~68.0 | |

| C-5 | ~61.0 | |

| C=O (Ac) | ~169-171 | Carbonyl |

| CH₃ (Ac) | ~20.5-21.0 | Acetyl |

β-D-Xylopyranosyl Azide

The spectroscopic data for the unprotected β-D-xylopyranosyl azide can be predicted based on the data of its acetylated precursor and related glycosyl azides.

¹H NMR Spectroscopy (Predicted, D₂O)

Upon deacetylation, the ring protons are expected to shift upfield due to the removal of the electron-withdrawing acetyl groups. The anomeric proton (H-1) will remain a doublet with a large coupling constant, characteristic of the β-anomeric configuration. The remaining ring protons will exhibit complex overlapping multiplets.

¹³C NMR Spectroscopy (Predicted, D₂O)

Similarly, the carbon signals of the pyranose ring are expected to shift upfield upon deacetylation. The anomeric carbon (C-1) will still be the most downfield of the ring carbons.

| ¹H NMR (D₂O) | δ (ppm) (Predicted) | Multiplicity | J (Hz) (Predicted) | Assignment |

| H-1 | ~4.5 | d | ~9.0 | Anomeric |

| H-2 | ~3.2-3.4 | m | ||

| H-3 | ~3.4-3.6 | m | ||

| H-4 | ~3.6-3.8 | m | ||

| H-5a | ~3.3-3.5 | m | ||

| H-5b | ~3.9-4.1 | m |

| ¹³C NMR (D₂O) | δ (ppm) (Predicted) | Assignment |

| C-1 | ~92.0 | Anomeric |

| C-2 | ~72.0 | |

| C-3 | ~75.0 | |

| C-4 | ~69.0 | |

| C-5 | ~65.0 |

Infrared (IR) Spectroscopy

The IR spectrum of β-D-xylopyranosyl azide is dominated by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups. The most characteristic feature is a sharp, strong absorption band around 2100-2120 cm⁻¹, which is indicative of the asymmetric stretching vibration of the azide (N₃) group[1]. The C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.

Caption: Key IR absorptions for β-D-xylopyranosyl azide.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of glycosyl azides can be complex due to the lability of the molecule. However, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for the analysis of β-D-xylopyranosyl azide. The expected molecular ion peak would be [M+Na]⁺ or [M+H]⁺. Fragmentation patterns often involve the loss of the azide group as N₂ and a nitrogen radical, or as the intact N₃ radical.

Summary of Spectroscopic Data

| Compound | ¹H NMR (Anomeric) | ¹³C NMR (Anomeric) | IR (Azide Stretch) | MS (ESI) |

| 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide | ~4.7 ppm (d, J ≈ 9.0 Hz) | ~88.0 ppm | ~2114 cm⁻¹ | [M+Na]⁺ |

| β-D-Xylopyranosyl azide (Predicted) | ~4.5 ppm (d, J ≈ 9.0 Hz) | ~92.0 ppm | ~2110 cm⁻¹ | [M+Na]⁺ |

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for β-D-xylopyranosyl azide and its per-O-acetylated precursor. The provided NMR, IR, and MS data, along with detailed experimental protocols and interpretive insights, serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug development, and materials science. The predictable and characteristic spectroscopic features of β-D-xylopyranosyl azide allow for its confident identification and utilization in a wide range of synthetic applications, further advancing the study and application of carbohydrates.

References

-

Optimised 'click' synthesis of glycopolymers with mono/di- and trisaccharides. ResearchGate. [Link]

-

Zemplén deacetylation. Chemistry Online. [Link]

-

De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). NCBI. [Link]

-

Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. ResearchGate. [Link]

-

beta-D-Glucopyranosyl azide. PubChem. [Link]

-

β-Xylopyranosides: synthesis and applications. RSC Advances. [Link]

-

Preparation of alcohol glycoclusters. [Link]

Sources

The Rise of a Molecular Linchpin: A Technical Guide to the Discovery and Application of Glycosyl Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of the Azide in Glycoscience

In the intricate world of glycoscience, the ability to selectively modify and conjugate carbohydrates is paramount to unraveling their complex roles in biology and disease. Among the chemical tools that have revolutionized this field, the glycosyl azide stands out as a versatile and powerful molecular linchpin. Its unique combination of stability, reactivity, and bioorthogonality has propelled it from a chemical curiosity to an indispensable workhorse in drug discovery, chemical biology, and materials science. This guide provides an in-depth exploration of the discovery and history of glycosyl azides, a detailed examination of their synthesis, and a comprehensive overview of their transformative applications.

A Historical Perspective: From a Novelty to a Cornerstone

The journey of the glycosyl azide began in 1930, when A. Bertho reported the first synthesis of an azide-containing sugar, 3-azido-3-deoxy-d-glucose.[1][2] For several decades that followed, azido sugars were primarily regarded as stable precursors to aminoglycosides, with the azide group serving as a masked amine. The true potential of the anomeric glycosyl azide, however, remained largely untapped.

A paradigm shift occurred in the late 1970s with the seminal work of Paulsen and his contemporaries. Their research into the synthesis of 2-azido-2-deoxy glycosides was instrumental in establishing the azide as a non-participating neighboring group in glycosylation reactions.[3] This was a critical development, as it allowed for the stereoselective formation of 1,2-cis-glycosidic linkages, a notoriously challenging synthetic problem. This pioneering work laid the foundation for the synthesis of complex oligosaccharides and glycopeptides.

The turn of the 21st century witnessed an explosion in the utility of glycosyl azides, largely driven by the advent of "click chemistry." The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) provided chemists with highly efficient, specific, and biocompatible methods for conjugating glycosyl azides to a vast array of molecules.[4][5][6] Concurrently, the Staudinger ligation offered another powerful bioorthogonal tool for the selective reaction of azides. These innovations transformed glycosyl azides into highly versatile probes for studying and manipulating glycans in their native biological contexts.[7]

Key Synthetic Methodologies: Crafting the Molecular Tool

The synthesis of glycosyl azides has evolved significantly over the years, with several reliable methods now available to the modern chemist. The choice of method often depends on the desired stereochemistry, the nature of the sugar, and the protecting groups employed.

Nucleophilic Substitution of Glycosyl Halides

This classical and widely used method involves the displacement of a halide at the anomeric center with an azide salt. The stereochemical outcome is typically governed by an SN2-type mechanism, leading to an inversion of configuration at the anomeric carbon.

Caption: SN2 inversion of an α-glycosyl bromide to a β-glycosyl azide.

Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide [8]

-

Dissolution: Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in a mixture of acetone and water (e.g., 5:1 v/v).

-

Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution. The use of an aqueous solvent system is often more efficient than anhydrous DMF due to the higher solubility of sodium azide.[8]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure β-glycosyl azide.

Diazotransfer Reactions

Diazotransfer reactions provide an efficient method for the conversion of primary amines, including glycosylamines, into azides. This method is particularly useful for accessing glycosyl azides when the corresponding glycosylamine is readily available.

Sources

- 1. Synthesis of 3-azido-3-deoxy-beta-D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2020248068A1 - Synthesis of 3-azido-3-deoxy-d-galactopyranose - Google Patents [patents.google.com]

- 3. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Anomeric Configuration of Xylopyranosyl Azides: A Technical Guide

Executive Summary

This guide provides a rigorous technical analysis of the anomeric configuration of xylopyranosyl azides, a critical class of glycosyl donors and "Click" chemistry scaffolds. It addresses the stereoelectronic principles governing their formation, the definitive NMR parameters for their characterization, and the safety protocols required for their handling. The content is designed for researchers requiring high-fidelity control over glycosyl stereochemistry in drug discovery and glycomimetic synthesis.

Part 1: Mechanistic Principles & Conformational Analysis

The Stereoelectronic Landscape

The anomeric configuration (

-

-D-Xylopyranosyl Azide: In the standard

-

-D-Xylopyranosyl Azide: The azide group at C1 is axial . This configuration is stabilized by the endo-anomeric effect (hyperconjugation between the ring oxygen lone pair

Kinetic vs. Thermodynamic Control

-

Kinetic Control: Nucleophilic substitution of

-xylopyranosyl halides (which are thermodynamically favored due to the anomeric effect) with azide salts (e.g., -

Thermodynamic Control: Acid-catalyzed methods (e.g., Lewis acids) allow for equilibration. The anomeric effect often drives the equilibrium toward the

-azide (axial), despite the steric penalty, particularly in non-polar solvents.

Part 2: Synthesis & Stereocontrol

The following workflow outlines the divergent pathways to access specific anomers.

Synthesis Workflow Diagram

Caption: Divergent synthetic pathways for stereoselective access to α- and β-xylopyranosyl azides.

Protocol: Synthesis of 2,3,4-Tri-O-acetyl- -D-xylopyranosyl Azide

Target: Kinetic Product (Inversion)

Reagents: 2,3,4-Tri-O-acetyl-

-

Preparation: Dissolve 2,3,4-tri-O-acetyl-

-D-xylopyranosyl bromide (1.0 eq) in anhydrous DMF (0.2 M).-

Note: The starting bromide is predominantly

due to the strong anomeric effect of the halogen.

-

-

Azidation: Add

(1.5 eq) to the solution at 0°C. -

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 2:1). The product (

) will appear as the bromide is consumed.-

Mechanism: The azide anion attacks C1 from the equatorial face (backside attack), displacing the axial bromide.

-

-

Workup: Dilute with

, wash with water ( -

Purification: Flash column chromatography.

-

Result:

-anomer (Major product, >90% stereoselectivity).

-

Part 3: Structural Characterization (NMR)

NMR spectroscopy is the gold standard for assigning anomeric configuration. The coupling constant between H1 and H2 (

The Criterion

In the

-

-Anomer: H1 is axial; H2 is axial. The dihedral angle is

-

-Anomer: H1 is equatorial; H2 is axial. The dihedral angle is

NMR Data Summary Table

| Parameter | Mechanistic Basis | ||

| H1 Chemical Shift | Axial protons (β) are generally shielded relative to equatorial ( | ||

| 8.0 – 9.5 Hz | 3.0 – 4.5 Hz | ||

| C1 Chemical Shift | Anomeric carbon shifts are less diagnostic than proton couplings. | ||

| Conformation |

Characterization Logic Flow

Caption: Decision tree for assigning anomeric configuration based on H1-H2 coupling constants.

Part 4: Reactivity & Safety

Click Chemistry (CuAAC) Reactivity

The anomeric configuration influences the rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Steric Access: The

-azide (equatorial) is sterically more accessible to the copper catalyst than the -

Electronic Effects: The orbital overlap in the

-anomer (anti-periplanar to the ring oxygen lone pair) can enhance the electrophilicity of the azide, further accelerating the cycloaddition.

Safety Protocol: The "Rule of Six"

Glycosyl azides are potentially explosive. Rigorous safety assessments are mandatory.

-

C/N Ratio Calculation:

Safety Directive:

Never distill organic azides. Perform reactions behind a blast shield. Quench unreacted azide with dilute sulfuric acid and sodium nitrite if disposal is required.

References

-

Synthesis and Screening of α-Xylosides in Human Glioblastoma Cells Source: PMC - NIH [Link]

-

Chemical Shifts and Spin-Spin Coupling Constants in Me α-d-Xylopyranoside: A DFT Approach Source: ResearchGate [Link]

-

Safe Handling of Azides Source: University of Pittsburgh EH&S [Link]

-

Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Source: PMC - NIH [Link]

-

Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC Source: PubMed [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. uvic.ca [uvic.ca]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Strain-promoted azide-alkyne cycloaddition (SPAAC) with β-Xylopyranosyl azide

This Application Note is designed for researchers in glycobiology, drug delivery, and materials science. It details the use of β-Xylopyranosyl Azide as a bioorthogonal module for creating xylose-functionalized bioconjugates (neoglycoconjugates) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

Executive Summary

The β-xylopyranoside moiety is the critical "anchor" sugar in the biosynthesis of Glycosaminoglycans (GAGs) such as heparan sulfate and chondroitin sulfate. Mimicking this linkage on therapeutic proteins, hydrogels, or nanoparticles is essential for developing GAG-mimetic materials and studying proteoglycan biology.

This guide details the protocol for conjugating β-Xylopyranosyl Azide (β-Xyl-N₃) to biomolecules using Copper-Free Click Chemistry (SPAAC) . Unlike traditional amide coupling, SPAAC offers high chemoselectivity, rapid kinetics in aqueous buffers, and zero copper toxicity, preserving the integrity of sensitive protein payloads.[1]

Key Benefits[1]

-

Stereochemical Fidelity: Uses the β-anomer to mimic the native O-glycosidic linkage found in proteoglycans (Xyl-β1-O-Ser).

-

Bioorthogonality: The azide-DBCO reaction proceeds in complex lysates without cross-reacting with amines or thiols.

-

High Yield: Strain-promoted kinetics drive the reaction to completion without cytotoxic catalysts.

Technical Background & Mechanism

The Reagent: β-Xylopyranosyl Azide

The core reagent is 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide (or its deprotected form). The azide group (-N₃) is installed at the anomeric carbon (C1) in the β-configuration .

-

Significance: The β-linkage is structurally analogous to the native xylose-serine bond initiated by Xylosyltransferase (XT).

-

Stability: Unlike alkyl azides, glycosyl azides are electronically unique but remain stable in physiological buffers (pH 7.4).

The Reaction: SPAAC

The reaction involves the cycloaddition of the glycosyl azide with a strained cyclooctyne, typically Dibenzocyclooctyne (DBCO) or BCN . The bond angle deformation in the cyclooctyne ring (~160° vs. 180° linear) releases ~18 kcal/mol of ring strain energy upon triazole formation, driving the reaction.

Kinetic Parameters:

-

Rate Constant (

): 0.3 – 1.0 M⁻¹s⁻¹ (DBCO in water). -

Solvent Effect: Reaction rates are often accelerated in water due to hydrophobic interactions between the aryl rings of DBCO and the azide.

Mechanistic Pathway

The azide dipole attacks the strained alkyne to form a stable 1,2,3-triazole linkage. Note that a mixture of regioisomers (1,4 and 1,5) is formed, but this rarely impacts biological function for surface display applications.

Figure 1: The strain-promoted cycloaddition between β-Xyl-N3 and a DBCO-functionalized target.

Experimental Protocol

Phase 1: Preparation of Reagents

Materials Required:

-

Ligand: β-D-Xylopyranosyl azide (deprotected). Note: If using the peracetylated form, deacetylate with NaOMe/MeOH prior to conjugation.

-

Target: Protein or Nanoparticle labeled with DBCO-PEG4-NHS (e.g., BSA-DBCO).

-

Buffer: PBS (pH 7.4), free of azides (no sodium azide preservative!).

-

Purification: PD-10 Desalting Columns or 3kDa MWCO Spin Filters.

Reagent Stability Table

| Reagent | Storage | Stability Note |

|---|---|---|

| β-Xyl-N₃ (Solid) | -20°C | Stable for >1 year. Protect from light. |

| DBCO-Protein | -80°C | Hydrophobic DBCO can hydrolyze slowly; use fresh aliquots. |

| Triazole Product | 4°C / -20°C | Extremely stable; resistant to proteases and hydrolysis. |

Phase 2: Conjugation Workflow

Step 1: Functionalization (If Target is not yet DBCO-labeled)

-

Dissolve protein (1–5 mg/mL) in PBS.

-

Add 10–20 molar equivalents of DBCO-PEG4-NHS ester (dissolved in DMSO).

-

Incubate for 30–60 minutes at Room Temperature (RT).

-

Remove excess DBCO via desalting column (Zeba Spin or PD-10).

-

Critical Check: Measure Absorbance at 309 nm (DBCO peak) to quantify labeling efficiency.

-

Step 2: The Click Reaction (SPAAC)

-

Calculate the concentration of DBCO groups on your target.

-

Add 5–10 molar equivalents of β-Xylopyranosyl azide relative to DBCO groups.

-

Why excess? Driving the reaction to completion ensures all hydrophobic DBCO groups are capped with hydrophilic sugars, preventing aggregation.

-

-

Incubate for 2–4 hours at RT or Overnight at 4°C with gentle agitation.

-

Note: No copper catalyst, reducing agents, or inert gas is required.[2][]

-

Step 3: Purification

-

Remove unreacted xylosyl azide using a centrifugal filter (MWCO appropriate for your protein) or dialysis.

-

Wash 3x with PBS.

Phase 3: Validation & Analysis

| Method | Expected Result |

| MALDI-TOF MS | Mass shift corresponding to [Protein] + n × [Xyl-Triazole] (ΔMass ~ +290 Da per xylose). |

| UV-Vis | Disappearance of the DBCO absorbance peak at 309 nm. |

| Lectin Binding | Binding to specific xylose-recognizing lectins (e.g., Griffonia simplicifolia IB4, though specificity varies) or anti-xylose antibodies. |

Application Note: Biological Relevance

Priming GAG Biosynthesis

Conjugating β-Xylopyranosyl azide to a hydrophobic core or a cell-penetrating peptide creates a "Primer" . When fed to cells, this construct can enter the Golgi apparatus.

-

Mechanism: Endogenous Galactosyltransferase I (β4GalT7) recognizes the β-xylose moiety.

-

Outcome: The cell extends the primer with Gal-Gal-GlcA... chains, effectively synthesizing artificial proteoglycans.

-

Reference: This mimics the "Xyloside Priming" strategy used to study GAG flux [1, 2].

Figure 2: The clicked β-xyloside can serve as a substrate for cellular glycosyltransferases.

Troubleshooting Guide

Issue: Precipitation during reaction.

-

Cause: DBCO is hydrophobic. If the protein is heavily labeled with DBCO before the sugar is added, it may aggregate.

-

Solution: Use a PEGylated DBCO linker (DBCO-PEG4-NHS) to maintain solubility. Add the Xylosyl azide immediately after purifying the DBCO-protein.

Issue: Low conjugation efficiency.

-

Cause: Steric hindrance or hydrolysis of the azide (rare).

-

Solution: Increase incubation time to 12 hours. Ensure the azide is not the peracetylated precursor (which is unreactive in biological recognition, though chemically it clicks fine; deprotection is needed for biological mimicry).

Issue: "Off-target" labeling.

-

Cause: Thiol-yne addition (rare but possible with DBCO and free thiols).

-

Solution: Alkylate free cysteines on the protein with iodoacetamide prior to DBCO labeling if high background is observed.

References

-

Agatemor, C., et al. (2019). "Therapeutic conjugates of proteins and glycosaminoglycans." Nature Reviews Chemistry. Link

-

Tykesson, E., et al. (2018). "Deciphering the mode of action of xyloside primers of glycosaminoglycan biosynthesis." Journal of Biological Chemistry. Link

-

Debets, M. F., et al. (2011). "Bioconjugation with strained alkynes and azides." Accounts of Chemical Research. Link

-

Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link

-

Thermo Fisher Scientific. "DBCO-PEG4-NHS Ester User Guide." Link

Sources

β-Xylopyranosyl azide for studying glycosaminoglycan biosynthesis.

Application Note: Metabolic Priming and Analysis of Glycosaminoglycans using -Xylopyranosyl Azide

Introduction

Glycosaminoglycans (GAGs) are linear, anionic polysaccharides (Heparan Sulfate, Chondroitin Sulfate, Dermatan Sulfate) critical for cell signaling, matrix assembly, and pathogen entry. Traditional analysis of GAGs is hindered by their heterogeneity, lack of a template-driven biosynthesis, and covalent attachment to core proteins (Proteoglycans).

-Xylopyranosyl Azide (Xyl-N3)Key Applications

-

Visualizing GAG Trafficking: Tracking GAG secretion and extracellular matrix (ECM) integration.

-

GAG Enrichment: Selective purification of newly synthesized GAGs for mass spectrometry (LC-MS/MS).

-

Biosynthesis Modulation: Competing with endogenous proteoglycans to study free GAG chain dynamics.

Mechanism of Action: The "Decoy" Pathway

Endogenous GAG biosynthesis begins with the transfer of Xylose from UDP-Xylose to a Serine residue on a core protein by Xylosyltransferase (XT).

The Priming Cascade[1]

-

Cellular Entry: Xyl-N3 (hydrophobic enough to cross membranes or transported via solute carriers) enters the Golgi apparatus.

-

Initiation: The enzyme

-1,4-galactosyltransferase 7 (-

Note: The Azide group at the anomeric position (C1) or on the aglycone acts as a stable anchor, mimicking the peptide chain.

-

-

Elongation: The linker region is completed (GlcA-

1,3-Gal- -

Secretion: The resulting GAG-N3 chains are secreted into the extracellular space or retained in the pericellular matrix.

Pathway Diagram

Figure 1: Mechanism of Xyloside Priming. Xyl-N3 bypasses the core protein, serving as an acceptor for GAG biosynthesis enzymes.[1]

Experimental Protocol: Metabolic Labeling & Analysis

Materials Required[2][3][4][5][6][7][8][9][10][11]

- -Xylopyranosyl Azide: Dissolved in DMSO (Stock 100 mM).

-

Cell Line: CHO, HeLa, or primary fibroblasts (CHO-pgsA745 mutants are excellent negative controls as they lack endogenous XylT but contain GalT7).

-

Click Reagents:

-

Live Cell: DBCO-Fluorophore (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).

-

Fixed/Media: Biotin-Alkyne + CuSO4 + THPTA + Sodium Ascorbate (Cu-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).

-

-

Enzymes: Chondroitinase ABC, Heparinase I/II/III (for validation).

Step-by-Step Methodology

Phase 1: Metabolic Labeling

-

Seeding: Seed cells in complete media (e.g., DMEM + 10% FBS). Allow to reach 60-70% confluency.

-

Treatment: Replace media with fresh media containing 50 - 250

M Xyl-N3 .-

Control: Treat parallel wells with DMSO vehicle only.

-

Optimization: Perform a dose-response (10, 50, 100, 500

M) to balance signal vs. toxicity.

-

-

Incubation: Incubate for 24 - 48 hours .

-

Note: Xyloside-primed GAGs are rapidly secreted. For intracellular imaging, use shorter times (6-12h) and block secretion (e.g., Brefeldin A) if necessary.

-

Phase 2: Click Chemistry (Select A or B)

Option A: Live Cell Imaging (SPAAC)

-

Wash cells 2x with warm PBS.

-

Incubate with 10-20

M DBCO-Fluorophore (e.g., DBCO-Cy5) in media for 30-60 mins at 37°C. -

Wash 3x with PBS to remove excess dye.

-

Image immediately using Confocal Microscopy.

Option B: Media Analysis / Enrichment (CuAAC)

-

Collect conditioned media (contains secreted GAG-N3).

-

Centrifuge (300 x g, 5 min) to remove debris.

-

Precipitation: Precipitate GAGs using Cetylpyridinium Chloride (CPC) or Ethanol to remove free Xyl-N3 monomer. Resuspend pellet in water.

-

Reaction: Add Biotin-Alkyne (50

M), CuSO4 (1 mM), THPTA (2 mM), and Sodium Ascorbate (2.5 mM). Incubate 1h at RT. -

Purification: Capture biotinylated GAGs on Streptavidin-Agarose beads.

-

Elution/Digestion: Digest on-bead with Chondroitinase/Heparinase. Analyze released disaccharides via LC-MS/MS.

Workflow Diagram

Figure 2: Experimental workflow for Xyl-N3 labeling. Separating media analysis (Omics) from cell imaging.

Data Interpretation & Validation

Differentiating Primed GAGs vs. Proteoglycans

One of the most critical aspects of using Xyl-N3 is distinguishing the "primed" free chains from endogenous proteoglycans.

| Feature | Endogenous Proteoglycans (PGs) | Xyloside-Primed GAGs (GAG-N3) |

| Initiation Site | Core Protein (Serine) | Xyl-N3 (Free Aglycone) |

| Size | Typically longer (>40 kDa) | Often shorter, more uniform |

| Location | Cell Surface / Matrix | Highly Secreted into Media |

| Sulfation | Highly regulated | Often hyper-sulfated (CS/DS bias) |

| Click Signal | Negative | Positive |

Validation Controls (Self-Validating Protocol)

-

Enzymatic Digestion: Treat the labeled sample with Chondroitinase ABC or Heparinase . The loss of fluorescence (on a Western Blot or gel) confirms the signal is on a GAG chain, not a non-specific protein.

-

Competition: Co-incubate with high concentrations (1 mM) of unmodified 4-Methylumbelliferyl-Xyloside (4-MU-Xyl) . This should compete with Xyl-N3 for GalT7, reducing the specific azide signal.

-

Negative Control: Use

-Xyloside . GalT7 is specific for the

Critical Considerations

-

Toxicity: While less toxic than sodium azide, organic azides can alter metabolism. Do not exceed 500

M for long durations (>48h). -

Linkage Specificity: Ensure the reagent is

-D-xylopyranosyl azide . The -

Priming Bias: Xyloside primers typically favor the synthesis of Chondroitin/Dermatan Sulfate (CS/DS) over Heparan Sulfate (HS), although this depends on the hydrophobicity of the aglycone. The azide group is relatively small, so expect a mix, but predominantly CS/DS.

References

-

Lugemwa, F. N., & Esko, J. D. (1991). Estradiol beta-D-xyloside, an efficient primer for heparan sulfate biosynthesis. Journal of Biological Chemistry. Link

-

Nadanaka, S., et al. (2013). EXTL2, a member of the EXT family of tumor suppressors, controls glycosaminoglycan biosynthesis. Journal of Biological Chemistry. Link

-

Tykesson, E., et al. (2016). Disubstituted naphthyl

-D-xylopyranosides: Synthesis, GAG priming, and histone acetyltransferase (HAT) inhibition.[1] Glycoconjugate Journal. Link -

Siegbahn, A., et al. (2021). Azide-Functionalized Naphthoxyloside as a Tool for Glycosaminoglycan Investigations. Bioconjugate Chemistry. Link

-

Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research. Link

Application Note: β-D-Xylopyranosyl Azide as a Versatile Precursor for the Synthesis of Novel Glycosyl Triazoles

A Senior Application Scientist's Foreword

In the dynamic landscape of medicinal chemistry and drug discovery, the quest for molecular diversity and novel pharmacophores is perpetual. Glycoconjugates, molecules where a carbohydrate moiety is linked to another chemical species, have emerged as particularly promising candidates due to their profound influence on biological processes. The sugar component can enhance solubility, modulate pharmacokinetic properties, and facilitate specific molecular recognition events. Among the various strategies to create these complex architectures, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the cornerstone of "click chemistry"—stands unparalleled in its efficiency, reliability, and biocompatibility.[1][2][3]

This guide focuses on a key building block for this powerful reaction: β-D-xylopyranosyl azide. D-xylose, a pentose sugar, is a fundamental component of the plant hemicellulose xylan, making it an abundant and cost-effective starting material.[4] Its azide derivative is a stable, versatile precursor that serves as the "warhead" for conjugation with a vast array of alkyne-functionalized molecules. The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker; it is a highly stable, aromatic, and polar isostere for amide bonds, capable of engaging in hydrogen bonding and dipole interactions, which can significantly influence binding to biological targets.[5]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying rationale for key experimental choices, ensuring that the protocols are not just followed, but understood. We will delve into the synthesis of the azide precursor, its application in CuAAC reactions, and the characterization of the final triazole products, all while emphasizing the critical safety considerations necessary when handling energetic compounds like organic azides.

The Strategic Importance of Glycosyl Triazoles in Drug Discovery

The fusion of carbohydrate chemistry with triazole synthesis has unlocked a new dimension in molecular design. The 1,2,3-triazole moiety is a privileged pharmacophore found in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] When conjugated with a sugar like xylose, the resulting molecule can leverage the biological roles of carbohydrates for enhanced therapeutic potential.

The CuAAC reaction offers a robust method for forging this crucial link. It is characterized by:

-

High Yields: The reaction is often quantitative or near-quantitative.[2]

-

Stereospecificity: The reaction proceeds with high fidelity, preserving the stereochemistry of the anomeric carbon.

-

Broad Functional Group Tolerance: It can be performed in the presence of a wide variety of functional groups, minimizing the need for extensive protecting group strategies.[2]

-

Mild Reaction Conditions: Often proceeding in aqueous media at room temperature, making it suitable for sensitive biomolecules.[8][9]

β-D-xylopyranosyl azide is an ideal precursor for this chemistry due to its configurational stability and its role as a versatile handle for introducing the xylopyranose scaffold.[10]

Synthesis of the Precursor: Per-O-acetyl-β-D-xylopyranosyl Azide

The most common and stable precursor for these applications is the fully protected β-D-xylopyranosyl azide. Acetyl groups are typically used for protection as they are easily installed and can be removed under mild conditions (e.g., Zemplén deacetylation) after the triazole has been formed.

The synthesis is a well-established two-step process starting from D-xylose.

Caption: Reaction scheme for the synthesis of β-D-xylopyranosyl azide.

Protocol 2.1: Synthesis of 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide

Materials & Reagents

| Reagent/Material | Purpose | Key Considerations |

| D-Xylose | Starting Material | Ensure anhydrous conditions. |

| Acetic Anhydride (Ac₂O) | Acetylating Agent | Use freshly opened or distilled. |

| Pyridine | Catalyst and Base | Use anhydrous grade. |

| Hydrogen Bromide (33% in AcOH) | Brominating Agent | Highly corrosive; handle in a fume hood. |

| Sodium Azide (NaN₃) | Azide Source | Highly toxic and potentially explosive.[11] |

| Dichloromethane (DCM) | Solvent | Anhydrous grade. |

| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous grade. |

| Saturated NaHCO₃ (aq) | Quenching/Neutralizing | Used for acidic workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | For organic layers. |

| Silica Gel | Stationary Phase | For column chromatography. |

| Ethyl Acetate & Hexanes | Mobile Phase | For chromatography. |

Step-by-Step Methodology

Part A: Acetylation and Bromination

-

Acetylation: Suspend D-xylose (1.0 eq) in anhydrous pyridine at 0°C in a round-bottom flask equipped with a magnetic stirrer. Slowly add acetic anhydride (5.0 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Rationale: Pyridine acts as a catalyst and scavenges the acetic acid byproduct. The excess acetic anhydride ensures complete protection of all hydroxyl groups.

-

-

Workup 1: Pour the reaction mixture into ice-water and extract with dichloromethane (DCM). Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude per-O-acetylated xylose.

-

Bromination: Dissolve the crude product in a minimal amount of DCM. Add 33% HBr in acetic acid (1.2 eq) and stir at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Rationale: HBr in acetic acid facilitates the substitution of the anomeric acetate with bromine, yielding the thermodynamically more stable α-bromide.

-

Part B: Azidation

-

Workup 2: Once the reaction is complete, dilute with DCM and wash carefully with ice-cold water and saturated aqueous NaHCO₃ until the aqueous layer is neutral or slightly basic. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Do not heat the flask. The resulting crude 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide is used immediately in the next step.

-

SN2 Displacement: Dissolve the crude bromide in anhydrous DMF. Add sodium azide (NaN₃, 1.5 eq) and stir the mixture at room temperature overnight.

-

Rationale: The reaction proceeds via an SN2 mechanism. The azide anion attacks the anomeric carbon from the opposite face of the departing bromide, leading to an inversion of configuration and the formation of the desired β-azide.[12]

-

-

Final Workup & Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers extensively with water (to remove DMF) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a 1:4 ethyl acetate/hexanes gradient) to yield pure 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide as a colorless oil or white solid.

Critical Safety Protocols for Handling Organic Azides

Organic azides are energetic compounds and must be handled with extreme caution.[13] They can be sensitive to heat, shock, friction, and light, and may decompose explosively.[14][15]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. A blast shield should be used for reactions involving azides, especially during initial setup and workup.[16]

-

Scale: Work on the smallest scale possible. The stability of organic azides generally decreases as the ratio of nitrogen to carbon atoms increases.[13][14]

-

Avoid Metals: Never use metal spatulas to handle solid azides. Use plastic or ceramic spatulas.[16] Heavy metal azides (e.g., copper, lead, silver) are highly explosive and can be formed on contact. Avoid contact with metal pipes or equipment.

-

Solvents: Never use chlorinated solvents like dichloromethane with sodium azide, as this can form highly explosive di- and tri-azidomethane.[15]

-

Purification: Avoid distillation or sublimation. Purification should be limited to extraction, precipitation, or chromatography at ambient temperature.[15][16] Do not concentrate azide solutions to dryness on a rotary evaporator unless the compound is known to be stable.

-

Storage: Store organic azides in a cool, dark place, preferably in a refrigerator and in amber containers.[14]

-

Waste Disposal: Azide waste must be collected in a dedicated, clearly labeled container and should never be mixed with acidic waste.[15]

The Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the β-D-xylopyranosyl azide in hand, it can be "clicked" onto any terminal alkyne-containing molecule. The most common and reliable protocol involves the in situ generation of the active Cu(I) catalyst from a Cu(II) salt (like CuSO₄) using a reducing agent (like sodium ascorbate).

Caption: Experimental workflow for the CuAAC "click" reaction.

Protocol 4.1: Synthesis of a 1-(β-D-Xylopyranosyl)-4-aryl-1,2,3-triazole

Materials & Reagents

| Reagent/Material | Purpose | Key Considerations |

| 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide | Azide Precursor | Synthesized as per Protocol 2.1. |

| Terminal Alkyne (e.g., Phenylacetylene) | Coupling Partner | Ensure purity. |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst Precursor | Easily available and stable Cu(II) source. |

| Sodium Ascorbate | Reducing Agent | Freshly prepared solution is recommended. |

| tert-Butanol (t-BuOH) | Co-solvent | Helps solubilize organic starting materials. |

| Deionized Water | Solvent | |

| Ethyl Acetate | Extraction Solvent | |

| Saturated NH₄Cl (aq) | Workup/Quenching | Helps remove copper salts. |

Step-by-Step Methodology

-

Setup: In a vial, dissolve the 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

Rationale: The t-BuOH/water solvent system is effective for solubilizing both the polar carbohydrate and the often nonpolar alkyne partner.

-

-

Catalyst Addition: To the stirring solution, add an aqueous solution of CuSO₄·5H₂O (0.05-0.10 eq, 5-10 mol%).

-

Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10-0.20 eq, 10-20 mol%). The reaction mixture may turn cloudy or change color.

-

Reaction: Stir the reaction vigorously at room temperature. Monitor its progress by TLC until the starting azide is consumed (typically 4-24 hours).

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl (to complex and remove residual copper) and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected triazole.

-

Deprotection (Optional): To obtain the final, unprotected xylopyranosyl triazole, dissolve the purified product in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize the reaction with an acidic resin (e.g., Amberlite IR120), filter, and concentrate to yield the final product.

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Characterization of β-Xylopyranosyl Triazoles

Confirmation of the product structure is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Key NMR Signatures

| Proton/Carbon | Expected ¹H NMR Signal (ppm) | Expected ¹³C NMR Signal (ppm) | Notes |

| Triazole H-5 | ~7.5 - 8.5 (singlet) | ~120 - 125 | A characteristic singlet in the aromatic region, confirming the formation of the 1,4-disubstituted triazole. |

| Anomeric H-1' | ~5.8 - 6.2 (doublet) | ~85 - 90 | The large coupling constant (J ≈ 9.0 Hz) is indicative of a trans-diaxial relationship with H-2', confirming the β-anomer.[17] |

| Triazole C-4 & C-5 | N/A | ~140 - 150 (C-4) | The two quaternary carbons of the triazole ring. |

| Xylose Ring Protons | ~3.5 - 5.5 | ~60 - 80 | Complex multiplet region corresponding to the sugar ring protons. |

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

Applications and Future Perspectives

The xylopyranosyl triazoles synthesized via these methods are valuable probes and potential therapeutic agents. Their applications span several areas:

-

Antimicrobial and Anticancer Agents: The triazole core is a known pharmacophore, and its conjugation to a xylose moiety can lead to novel compounds with enhanced activity or improved selectivity.[18]

-

Enzyme Inhibitors: C-glycosyl triazoles and related structures have been explored as inhibitors for enzymes like glycogen phosphorylase, a target in type 2 diabetes.[12][19]

-

Bioconjugation: These molecules can be used to label proteins, lipids, or nucleic acids for chemical biology studies, leveraging the biocompatibility of the click reaction.[8][9]

-

Materials Science: Glycosyl triazoles are used to create functional polymers, surfactants, and advanced materials with unique properties.[18][20]

The modularity of the CuAAC reaction means that by simply changing the alkyne partner, vast libraries of xylopyranosyl triazoles can be rapidly generated. This allows for efficient structure-activity relationship (SAR) studies, accelerating the discovery of new lead compounds in drug development.

References

- Li, Y., Li, G., Wang, J., & Wang, R. (2013). A simple and efficient method for the selective synthesis of bis(1,2,3-triazole)s and 5-alkynyl-1,2,3-triazoles by temperature-controlled copper-catalyzed azide–alkyne cycloaddition. Tetrahedron Letters, 54(33), 4469-4473.

- Dediu, O. F., Măruțescu, L. G., & Nițulescu, G. M. (2025).

- Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

- Capicciotti, C., Le, D., & Wagner, J. (2021). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ChemRxiv.

- Mizar, P., & Kumar, H. (2014).

- Kumar, R., & Kumar, S. (2015). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 7(10), 232-239.

- Li, Y., Yang, L., & Li, Y. (2021). Application of triazoles in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1274.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Review on significant monosaccharides-based 1,2,3- triazoles; synthesis and their anticancer activity. Iraqi Journal of Science, 65(1), 223-238.

- Kumar, A., & Singh, R. (2018). Synthesis of β-d-galactose and α-d-mannose azides.

- Wang, Y., et al. (2020). Synthesis and Screening of α-Xylosides in Human Glioblastoma Cells. ACS Omega, 5(50), 32545–32555.

- Mishra, S. K., & Tiwari, V. K. (2016). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry.

- Bokor, É., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7859.

- Hadjiloi, T., et al. (2023). Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential. Molecules, 28(7), 3024.

- Kowalczyk, R., et al. (2019). Synthesis, Surface Properties and Biocompatibility of 1,2,3-Triazole-containing Alkyl β-D-xylopyranoside Surfactants.

- ChemistryViews. (2022). Efficient Route to Azide-Containing Sugars. ChemistryViews.

- University of Pittsburgh. (2013). Safe Handling of Azides. safety.pitt.edu.

- Cui, Z., et al. (2021). Application of triazoles in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256–1274.

- El-Sayed, M., & Abdel-Megeed, M. F. (2006). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study.

- Wittmann, V. (2008). Azides in carbohydrate chemistry. KOPS - University of Konstanz.

- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

- Singh, A., et al. (2024). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 17(9), 105995.

- Kowalczyk, R., et al. (2019). Synthesis, Surface Properties and Biocompatibility of 1,2,3-Triazole-containing Alkyl β-D-xylopyranoside Surfactants. Molecules, 24(17), 3125.

- University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health & Safety.

- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053.

- Bokor, É., et al. (2017). C-Glycosyl 1,2,4-triazoles: Synthesis of the 3-β-D-glucopyranosyl-1,5-disubstituted and 5-β-D-glucopyranosyl-1,3-disubstituted variants.

- González, J. A., et al. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(28), 7564-7581.

- Jiang, Y., & Qin, G. (Eds.). (n.d.).

- University College Dublin. (2018).

- Drabik, E., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(10), 4099.

- University of California, Berkeley. (n.d.).

- Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.

- Al-Masoudi, N. A., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Drug Design, Development and Therapy, 17, 2419–2433.

- University of Victoria. (2022). Safe Work Procedure: Azides. UVIC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Application of triazoles in the structural modification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. openaccesspub.org [openaccesspub.org]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. researchgate.net [researchgate.net]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. ucd.ie [ucd.ie]

- 16. uvic.ca [uvic.ca]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Surface Properties and Biocompatibility of 1,2,3-Triazole-containing Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

Illuminating the Xylosylome: A Guide to In Situ Glycan Imaging with Clickable β-Xylopyranosyl Azide

PART 1: CORE DIRECTIVE - A Bespoke Guide to Visualizing Xylans

Welcome, researchers, to a comprehensive exploration of in situ glycan imaging, a technique that empowers us to visualize the intricate world of xylosylated glycans directly within their native cellular environment. This guide is designed with the discerning scientist in mind, moving beyond rigid protocols to provide a deep, mechanistic understanding of the "why" behind each step. We will delve into the metabolic labeling of xylans using the innovative chemical reporter, β-Xylopyranosyl azide, and its subsequent detection through the power of bioorthogonal "click" chemistry. Our journey will equip you with the knowledge to not only replicate these experiments but to intelligently adapt and troubleshoot them for your specific research questions.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The E-E-A-T Framework

Expertise & Experience: The Rationale Behind the Reaction

At the heart of this technique lies a two-step strategy: metabolic incorporation of a chemical reporter followed by bioorthogonal ligation.[1]

-

Metabolic Labeling: We begin by introducing a synthetic sugar, β-Xylopyranosyl azide, to living cells. This molecule is cleverly designed to mimic the natural xylose sugar. The cell's own enzymatic machinery recognizes this analog and incorporates it into newly synthesized glycans, a process known as metabolic oligosaccharide engineering.[2][3] This effectively "tags" our glycans of interest with an azide group, a small, biologically inert functional group that will serve as our chemical handle.[2] The use of per-O-acetylated monosaccharides, like Ac-β-Xylopyranosyl azide, enhances cell uptake, with the acetyl groups being removed by cytoplasmic esterases.[4]

-

Bioorthogonal Detection: Once our glycans are tagged, we employ a "click chemistry" reaction to visualize them. This refers to a class of reactions that are highly specific, efficient, and occur without interfering with native biological processes.[4][5] The most common approaches are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5] In both cases, a fluorescent probe attached to an alkyne group is introduced. This probe "clicks" onto the azide handle on our glycans, forming a stable triazole linkage and rendering the glycans visible under a fluorescence microscope.[6][7]

Figure 1: Conceptual workflow of in situ glycan imaging.

Trustworthiness: Self-Validating Protocols

To ensure the reliability of your results, each experiment should be designed as a self-validating system. This involves meticulous attention to controls and a clear understanding of potential artifacts.

-

Negative Controls: Always include a set of cells that are not treated with β-Xylopyranosyl azide but are subjected to the entire click chemistry and imaging process. This will reveal any non-specific binding of the fluorescent probe or background fluorescence.

-

Positive Controls: If possible, use a cell line known to have high levels of xylosylation to confirm that the labeling and detection are working efficiently.

-

Dose-Response and Time-Course Experiments: The optimal concentration of β-Xylopyranosyl azide and the incubation time can vary between cell types. It is crucial to perform initial experiments to determine the ideal conditions that provide a strong signal without inducing cytotoxicity. Typical concentrations range from 20 to 100 µM.[8]

Authoritative Grounding & Comprehensive References

The protocols and mechanistic explanations provided herein are grounded in established scientific literature. Key concepts such as bioorthogonal chemistry[9][10] and metabolic oligosaccharide engineering[3] have been pioneered by leading researchers in the field. For further reading and a deeper dive into the foundational principles, please refer to the comprehensive reference list at the end of this document.

PART 3: VISUALIZATION & FORMATTING

Data Presentation: A Comparative Overview of Click Chemistry Reactions

| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None required[11] |

| Reaction Speed | Very fast | Fast, dependent on the strain of the cyclooctyne[12] |

| Biocompatibility | Copper can be toxic to live cells[6] | Excellent, suitable for live-cell imaging[13][14] |

| Alkyne Probe | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN)[11] |

| Typical Application | Fixed and permeabilized cells | Live cells and in vivo imaging[13] |

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Metabolic Labeling of Adherent Cells

-

Cell Culture: Plate adherent cells on glass coverslips or in imaging-compatible dishes. Allow cells to reach 50-70% confluency.

-

Labeling Medium Preparation: Prepare complete culture medium containing the optimized concentration of Ac-β-Xylopyranosyl azide (typically 50-100 µM).

-

Incubation: Replace the existing medium with the labeling medium and incubate for 24-48 hours under standard cell culture conditions.

-

Washing: Gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unincorporated azide sugar.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10 minutes.

-

Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. A typical cocktail includes:

-

Incubation: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing and Mounting: Wash the cells thoroughly with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides with an antifade mounting medium.

Figure 2: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

-

Metabolic Labeling: Follow Protocol 1 for metabolic labeling.

-

SPAAC Reaction: After washing, add pre-warmed culture medium containing a fluorescently labeled strained alkyne (e.g., DBCO-Cy5) to the live cells.

-

Incubation: Incubate for 30-60 minutes under standard cell culture conditions.

-

Washing and Imaging: Gently wash the cells with fresh medium and proceed with live-cell imaging using a fluorescence microscope equipped with an environmental chamber.

References

-

Laughlin, S. T., et al. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology, 415, 230-250. [Link]

-

Zeng, Y., et al. (2013). Imaging cell surface glycosylation in vivo using “double click” chemistry. Bioconjugate Chemistry, 24(8), 1355-1364. [Link]

-

Kim, E. J., et al. (2021). Optimization of metabolic labeling for cell tracking. Biomaterials Science, 9(1), 229-239. [Link]

-

Boyce, M., & Bertozzi, C. R. (2011). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical Society Reviews, 40(7), 3747-3762. [Link]

-

Debets, M. F., et al. (2010). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Accounts of Chemical Research, 44(9), 805-815. [Link]

-

AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

-

Wu, Z. L., et al. (2018). Imaging specific cellular glycan structures using glycosyltransferases via click chemistry. Glycobiology, 28(10), 779-788. [Link]

-

Prescher, J. A., et al. (2004). Imaging cell surface glycans with bioorthogonal chemical reporters. Journal of the American Chemical Society, 126(47), 15390-15391. [Link]

-

D'Avino, C., et al. (2020). β-Xylopyranosides: synthesis and applications. Molecules, 25(18), 4242. [Link]

-

Nikić, I., & Lemke, E. A. (2013). Live-cell imaging of cellular proteins by a strain-promoted azide-alkyne cycloaddition. Current Protocols in Protein Science, 73, 30.1.1-30.1.14. [Link]

-

Wang, H., et al. (2017). Imaging specific cellular glycan structures using glycosyltransferases via click chemistry. Methods in Molecular Biology, 1599, 145-156. [Link]

-

Bella, M., et al. (2023). Deacetylation of Arabinofuranosylated Xylopyranosyl Residues Related to Plant Xylan: Significant Differences Between Xylan Deacetylases Classified into Various Carbohydrate Esterase Families. ChemBioChem, 24(9), e202200743. [Link]

-

Bird, R. E., & Gildersleeve, J. C. (2021). Bioorthogonal Chemistry and Its Applications. Bioconjugate Chemistry, 32(12), 2457-2479. [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Beatty, K. E., et al. (2010). Live-cell imaging of cellular proteins by a strain-promoted azide-alkyne cycloaddition. ChemBioChem, 11(15), 2092-2095. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Varki, A. (2023). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems. The Journal of Clinical Investigation, 133(5), e169408. [Link]

-

CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. [Link]

-

van de Watering, F. C. J., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 122-132. [Link]

-

de Jong, T. R., et al. (2023). A photoaffinity glycan-labeling approach to investigate immunoglobulin glycan-binding partners. Glycobiology, 33(5), 374-385. [Link]

-

Späte, A. K., et al. (2014). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews, 43(10), 3467-3491. [Link]

-

Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society, 132(47), 16893-16899. [Link]

-

Li, Y., et al. (2020). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Frontiers in Chemistry, 8, 590. [Link]

-

Oreate AI. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A photoaffinity glycan-labeling approach to investigate immunoglobulin glycan-binding partners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cmm.ucsd.edu [cmm.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioorthogonal chemistry applications | CAS [cas.org]

- 11. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]

- 12. scispace.com [scispace.com]

- 13. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jenabioscience.com [jenabioscience.com]

- 16. broadpharm.com [broadpharm.com]

Troubleshooting & Optimization

Technical Support Guide: Synthesis of β-D-Xylopyranosyl Azide

Executive Summary & Core Mechanism

This guide addresses the synthesis of

The industry-standard protocol utilizes Neighboring Group Participation (NGP) to secure

The Critical Challenge: While NGP favors the kinetic

Mechanistic Pathway (Visualization)

The following diagram illustrates the desired pathway (Green) versus the primary failure modes (Red).

Figure 1: Mechanistic pathway showing the role of the dioxolenium intermediate in securing

Troubleshooting: Stereochemical Integrity ( vs )

Issue: The final product contains significant amounts of the

Q1: Why is my -selectivity dropping as the reaction scales up?

Root Cause: Anomerization.

The

Corrective Actions:

-

Quench Immediately: Do not let the reaction stir "overnight" for convenience. Monitor by TLC every 30 minutes. Once the starting material is consumed, quench immediately with saturated

. -

Temperature Control: Maintain the reaction at

during the addition of the Lewis Acid. Allow warming to Room Temperature (RT) only if conversion is sluggish. High temperatures accelerate anomerization. -

Lewis Acid Choice:

is robust but aggressive. If

Q2: Can I separate the and anomers if a mixture forms?

Technical Insight: Separation is difficult.

Both anomers have very similar

Protocol Adjustment:

-

If

-contamination is <10%, proceed to the next step (e.g., deacetylation). The polarity difference between free hydroxyl

Troubleshooting: Chemical Purity & Side Reactions[1]

Issue: Low yield or presence of unexpected by-products (glycals or hemiacetals).

Q3: I see a new spot on TLC that is less polar than the product. What is it?

Root Cause: Elimination (Glycal Formation). Strong Lewis acids can cause the elimination of the acetate group at C2 and the proton at C1/C2, forming a double bond (xylal derivative). This is common if the reaction mixture becomes too acidic or hot.

Corrective Actions:

-

Reduce Lewis Acid Equivalents: Use 0.5 – 0.8 equivalents of

relative to the sugar. Excess Lewis acid promotes elimination. -

Concentration: Ensure the reaction is not too dilute; intramolecular NGP requires proximity. Standard concentration is 0.1 M – 0.2 M in dry DCM.

Q4: My product reverts to the reducing sugar (Hemiacetal) upon workup.

Root Cause: Hydrolysis.

The intermediate oxocarbenium ion is extremely electrophilic. If the solvent (DCM/Acetonitrile) is not strictly anhydrous, water competes with

Corrective Actions:

-

Solvent Drying: Distill DCM over

or use a molecular sieve drying column. -

Reagent Quality:

hydrolyzes over time to

Safety Protocol: The "Hidden" Side Reaction

Critical Warning: The synthesis of glycosyl azides involves inherent explosion and toxicity risks.

Q5: What are the specific hazards of using with Lewis Acids?

Hazard: Hydrazoic Acid (

-

Toxicity:

is highly toxic (comparable to HCN) and volatile (b.p. 37°C). -

Explosion:

is an explosive gas.

Mandatory Safety Controls:

-

Ventilation: All operations must occur in a high-flow fume hood.

-

Waste Disposal: Never pour azide solutions into acid waste. Quench all azide waste with 10% sodium nitrite (

) and sulfuric acid (controlled nitrosation) or extensive dilution with water before disposal, following local EHS regulations [2]. -

C/N Ratio Rule: Ensure the Carbon-to-Nitrogen ratio of your molecule is

. Xylosyl azide (

Standardized Protocol (Recommended)

Method:

| Step | Parameter | Specification | Rationale |

| 1. Setup | Atmosphere | Argon/Nitrogen (Balloon) | Prevents hydrolysis of oxocarbenium ion. |

| 2. Reactants | Substrate | 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose (1.0 eq) | Precursor. |

| Reagent | Azide source. Excess drives kinetics. | ||

| Catalyst | Promotes ionization; sub-stoichiometric to limit anomerization. | ||

| 3. Condition | Solvent | Anhydrous | Non-participating solvent; good solubility. |

| 4. Procedure | Temperature | Cold addition prevents exotherm/elimination. | |

| Time | 2 - 6 Hours | Stop immediately upon TLC consumption of SM. | |

| 5. Workup | Quench | Saturated | Neutralizes acid; prevents |

References

-

Györgydeák, Z., & Thiem, J. (2025). Synthesis and Transformation of Glycosyl Azides. ResearchGate.

-

University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety.

-

Zhang, Z., et al. (2020). Synthesis and Screening of α-Xylosides in Human Glioblastoma Cells. NIH/PubMed Central.

-

Agrahari, A. K., et al. (2021). Cu(I)-Catalyzed Click Chemistry in Glycoscience and Its Application. Chemical Reviews.

Improving the yield of β-Xylopyranosyl azide synthesis

Technical Support Center: -Xylopyranosyl Azide Synthesis

Topic: Yield Optimization & Troubleshooting Guide Lead Scientist: Senior Application Specialist, Carbohydrate Chemistry Division

Core Synthetic Workflow

To diagnose yield issues, we must first establish the standard, high-fidelity protocol. The synthesis typically proceeds via the Koenigs-Knorr methodology or a variation involving Phase Transfer Catalysis (PTC) .

Validated Pathway

-

Peracetylation: D-Xylose

Tetra-O-acetyl-D-xylopyranose. -

Bromination: Conversion to 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide.

-

Azidation: Nucleophilic substitution with Azide source

2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide .

Workflow Diagram (Graphviz)

Figure 1: Synthetic pathway highlighting the critical inversion step from α-bromide to β-azide. The yellow node indicates the reactive halide intermediate; the green node represents the target stable stereoisomer.

Troubleshooting Guide: Yield & Selectivity

This section addresses specific failure modes reported by users.

Issue 1: Low Yield (<50%) in Azidation Step

User Observation: "I am using sodium azide in DMF at room temperature, but conversion is incomplete even after 24 hours."

Root Cause Analysis:

While

Optimization Protocol:

-

Switch to Tetrabutylammonium Azide (

):-

Why:

is soluble in organic solvents (toluene, DCM, THF), creating a homogeneous phase that drastically increases reaction kinetics. -

Evidence: Increasing

concentration near saturation limits has been shown to drive reactions to near-quantitative yields in similar glycosyl systems [1].

-

-

Phase Transfer Catalysis (PTC):

-

If

is unavailable, add 10 mol% Tetrabutylammonium bromide (TBAB) to your

-

-

Strict Anhydrous Conditions:

-

Ensure DMF is distilled over

or purchased as "Anhydrous" grade (water <50 ppm). The glycosyl bromide is highly moisture-sensitive.

-

Issue 2: -Anomer Contamination

User Observation: "NMR shows a mixture of

Root Cause Analysis: The synthesis relies on Neighboring Group Participation (NGP) from the C2-acetate group.

-

Mechanism: The C2-acetate attacks the anomeric center from the top face (

-face), forming a transient acetoxonium (dioxolenium) ion. This blocks the top face, forcing the incoming azide to attack from the bottom ( -

Correction on Stereochemistry:

-

Starting Material:

-Bromide (axial). -

Pathway A (

): Direct backside attack by -

Pathway B (

with NGP): Bromide leaves

-

-

Failure Mode: If the reaction temperature is too high or a strong Lewis Acid (like excess

) is used incorrectly, you may promote anomerization of the product after it forms (thermodynamic control vs. kinetic control).

Optimization Protocol:

-

Temperature Control: Keep the reaction between 0°C and RT . Do not heat above 40°C, as glycosyl azides can anomerize or decompose.

-

Reagent Choice: Use Sodium Azide (

) in DMF . This favors the -

Purification: The

-anomer often crystallizes more readily. Use Ethyl Acetate/Hexane for recrystallization to enrich thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Issue 3: Safety & Stability Concerns

User Observation: "I am scaling up to 10 grams. Are there explosion risks?"

Technical Advisory: YES. Organic azides are potential explosives.[1][2][3][4]

Safety Protocol (Mandatory):

-

The Rule of Six: Ensure the number of carbon atoms (

) vs. nitrogen atoms (-

Calculation for Tri-O-acetyl-xylosyl azide (

):-

,

-

Ratio:

. Status: Safe for isolation, but handle with care.

-

,

-

-

Solvent Hazard: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide.

-

Risk: Formation of Diazidomethane or Triazidomethane , which are extremely volatile and explosive [3].

-

Alternative: Use Ethyl Acetate or Toluene for workups.

-

Comparative Reagent Data

| Parameter | Method A: | Method B: | Method C: |

| Mechanism | Homogeneous Substitution | Lewis Acid Activation | |